molecular formula C8H12N2O2 B1417882 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1170110-01-6

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1417882
M. Wt: 168.19 g/mol
InChI Key: NWIWGGCNGWUUQU-UHFFFAOYSA-N
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Description

“1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular weight of 168.2 . The IUPAC name for this compound is 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione .


Molecular Structure Analysis

The InChI code for “1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione” is 1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

  • Anticonvulsant Agent Development : Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, indicating their potential as anticonvulsant agents. Their study provided guidelines for preparing new derivatives of spirohydantoin as potential anticonvulsant agents (Lazić et al., 2017).

  • Facile Synthesis Pathways : Pardali et al. (2021) developed a simple, fast, and cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the importance of efficient synthesis routes for compounds with pharmacological interest (Pardali et al., 2021).

  • Muscarinic Receptor Affinity : Ishihara et al. (1992) synthesized compounds related to 1,3-diazaspiro[4.5]decane-1,3-diones and evaluated their muscarinic receptor binding affinity, suggesting their potential use as muscarinic agonists (Ishihara et al., 1992).

  • Hypoglycemic Activity : Iqbal et al. (2012) investigated the hypoglycemic potential of certain spiroimidazolidine-2,4-diones, which are structurally related to 1,3-diazaspiro[4.5]decane-2,4-diones. Their findings demonstrated excellent hypoglycemic activity in these compounds (Iqbal et al., 2012).

  • Crystal Structure Analysis : Rohlíček et al. (2010) conducted a study on the crystal structure of a related compound, providing insights into the molecular configuration and interactions relevant to 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-diones (Rohlíček et al., 2010).

Safety And Hazards

For safety information and potential hazards associated with “1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWGGCNGWUUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS RN

1170110-01-6
Record name 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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